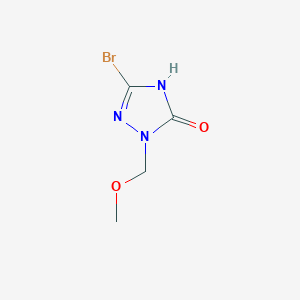![molecular formula C6H4ClN3O B1384390 2-chloro-1H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one CAS No. 1613751-69-1](/img/structure/B1384390.png)
2-chloro-1H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one
Descripción general
Descripción
2-chloro-1H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one is a chemical compound with the IUPAC name 2-chloropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one . It is a molecule that contains a total of 16 bonds, including 12 non-H bonds, 7 multiple bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 Pyrrole .
Synthesis Analysis
The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives, including 2-chloro-1H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one, has been achieved through various methods. These include synthesis from pyrrole derivatives, synthesis via bromohydrazone, synthesis via formation of triazinium dicyanomethylide, multistep synthesis, transition metal-mediated synthesis, and rearrangement of pyrrolooxadiazines .Molecular Structure Analysis
The molecular structure of 2-chloro-1H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one includes a five-membered pyrrole ring fused with a six-membered 1,2,4-triazine ring . The molecule contains a chlorine atom attached to the triazine ring .Physical And Chemical Properties Analysis
2-chloro-1H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one is a powder with a molecular weight of 169.57 . It is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis and Methodology Development
- A diversity-oriented approach to construct 2-heteroaryl-substituted pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one derivatives was developed, showcasing pot, atom, and step economy (PASE) in sequential reactions, forming at least six bonds in one pot (Xiang et al., 2013).
- A one-pot preparation method for pyrrolo[2,1-f]-[1,2,4]triazine and related derivatives was established, providing a facile approach to synthesize these compounds (Quintela et al., 1996).
Application in Medicinal Chemistry
- The compound found application in the synthesis of novel C-nucleosides, with some derivatives showing potent cytotoxic activity against various cancer cell lines (Li et al., 2018).
- It has been utilized as a scaffold in kinase inhibitor development, showing effectiveness in targeting various therapeutic targets (Ott & Favor, 2017).
Structural and Chemical Properties
- The compound's unique NN bond-containing heterocycle with a bridgehead nitrogen has been noted for its versatility in drug discovery, especially as a kinase inhibitor and a "privileged" template (Song et al., 2013).
- Studies on the docking and quantitative structure–activity relationship (QSAR) of derivatives of this compound as c-Met kinase inhibitors provided insights into their molecular features contributing to high inhibitory activity (Caballero et al., 2011).
Process Optimization and Scale-up
- A newly developed synthetic methodology for producing Pyrrolo[2,1-f][1,2,4]triazine, a key regulatory material in the production of the antiviral drug remdesivir, was detailed, emphasizing process optimization and scale-up (Roy et al., 2021).
Direcciones Futuras
Pyrrolo[2,1-f][1,2,4]triazine derivatives, including 2-chloro-1H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one, have shown promising potential in drug research due to their wide range of biological activities . They have been used in the treatment of various diseases, including viral infections and cancer . Future research may focus on exploring their potential in other therapeutic areas.
Mecanismo De Acción
Target of Action
The primary targets of 2-chloro-1H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one are kinases . Kinases are enzymes that play a crucial role in the regulation of many cellular processes, including cell growth, metabolism, and differentiation .
Mode of Action
2-chloro-1H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one interacts with its targets, the kinases, by inhibiting their activity . This inhibition disrupts the normal functioning of the kinases, leading to changes in the cellular processes they regulate .
Biochemical Pathways
The inhibition of kinases by 2-chloro-1H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one affects several biochemical pathways. These pathways are involved in cell development, proliferation, and differentiation . The disruption of these pathways can lead to downstream effects such as the inhibition of cell growth and division .
Pharmacokinetics
Similar compounds, such as c-nucleosides, have shown enhanced metabolism and pharmacokinetic properties . These properties are mainly due to the presence of a strong C–C glycosidic bond and a nonnatural heterocyclic base .
Result of Action
The result of the action of 2-chloro-1H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one is the inhibition of cell growth and division . This is due to the disruption of the biochemical pathways regulated by the kinases, the primary targets of this compound .
Action Environment
The action, efficacy, and stability of 2-chloro-1H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one can be influenced by various environmental factors. For example, the presence of a chlorine-halogen source and electron-donating alkyl groups can affect the synthesis of this compound . Additionally, the compound should be stored in a refrigerator to maintain its stability .
Propiedades
IUPAC Name |
2-chloro-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O/c7-6-8-5(11)4-2-1-3-10(4)9-6/h1-3H,(H,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRBBSRLGVCMIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)C(=O)NC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-cyclopropyl-2-[(2Z)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B1384308.png)



![2-amino-7-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B1384317.png)
![6-amino-2-[(3-methylphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1384318.png)




![5-benzyl-6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1384326.png)

![tert-butyl N-({3-azabicyclo[3.2.1]octan-8-yl}methyl)carbamate hydrochloride](/img/structure/B1384330.png)